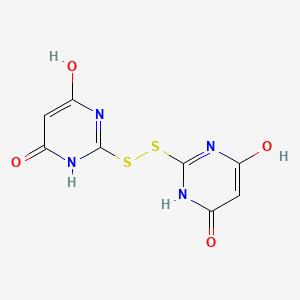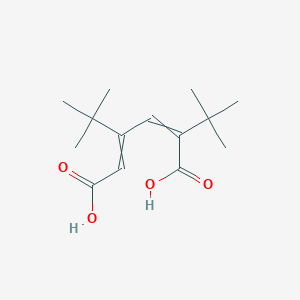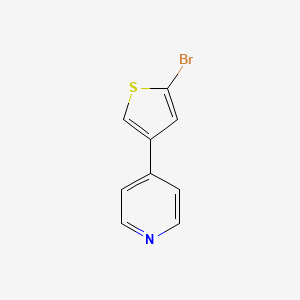
4-(5-Bromothiophen-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid or ester and an aryl halide. For this compound, the reaction involves 5-bromothiophene-3-boronic acid and 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Larger, more complex aromatic systems.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
科学研究应用
4-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for electronic devices.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Component in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 4-(5-Bromothiophen-3-yl)pyridine depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating electron transport. In medicinal chemistry, it may interact with biological targets through its aromatic and heterocyclic structures, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
- 5-Bromo-2-(5-bromothiophen-2-yl)pyridine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
4-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials.
属性
CAS 编号 |
143584-40-1 |
|---|---|
分子式 |
C9H6BrNS |
分子量 |
240.12 g/mol |
IUPAC 名称 |
4-(5-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H |
InChI 键 |
UZWSBEQOGAIHJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CSC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
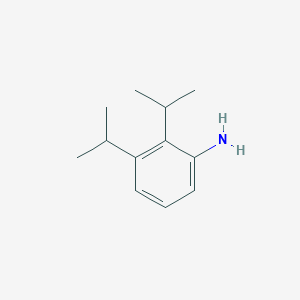

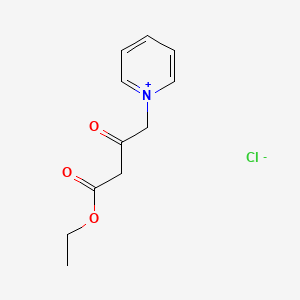
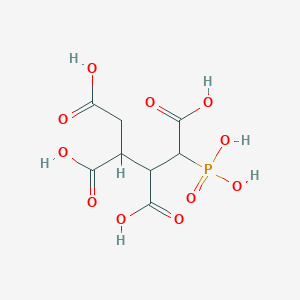
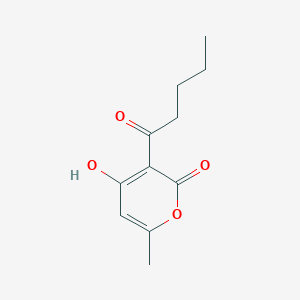
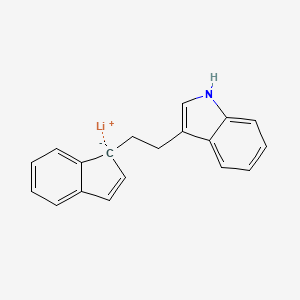

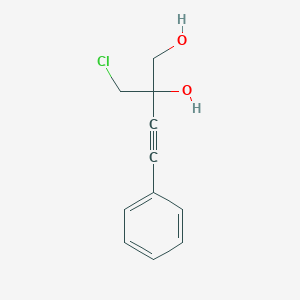
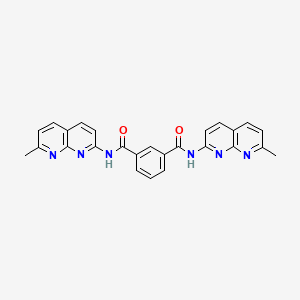
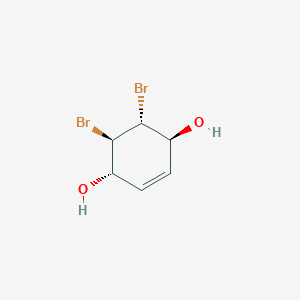
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
